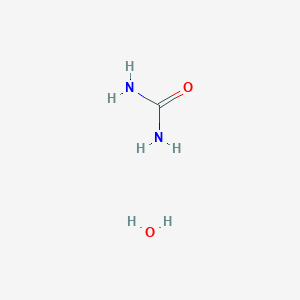
4-Decyl-3-fluorobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Decyl-3-fluorobenzoic acid is an organic compound with the molecular formula C17H25FO2. It is a derivative of benzoic acid, where the hydrogen atom at the para position of the benzene ring is replaced by a decyl group and the hydrogen atom at the meta position is replaced by a fluorine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Decyl-3-fluorobenzoic acid typically involves the following steps:
Friedel-Crafts Alkylation:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-Decyl-3-fluorobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other substituents through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a more oxidized state.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Esterification: Alcohols in the presence of sulfuric acid (H2SO4) or hydrochloric acid (HCl).
Major Products Formed
Substitution: Various substituted benzoic acids.
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Esterification: Ester derivatives.
Wissenschaftliche Forschungsanwendungen
4-Decyl-3-fluorobenzoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Decyl-3-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom can influence the compound’s reactivity and binding affinity to biological targets, while the decyl group can affect its hydrophobicity and membrane permeability . These properties can modulate the compound’s biological activity and efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Decylbenzoic acid: Lacks the fluorine atom, which can affect its reactivity and biological activity.
3-Fluorobenzoic acid: Lacks the decyl group, which can influence its hydrophobicity and membrane permeability.
4-Decyl-3-chlorobenzoic acid: Similar structure but with a chlorine atom instead of fluorine, which can affect its chemical and biological properties.
Uniqueness
4-Decyl-3-fluorobenzoic acid is unique due to the presence of both the decyl and fluorine substituents, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
128895-74-9 |
|---|---|
Molekularformel |
C17H25FO2 |
Molekulargewicht |
280.4 g/mol |
IUPAC-Name |
4-decyl-3-fluorobenzoic acid |
InChI |
InChI=1S/C17H25FO2/c1-2-3-4-5-6-7-8-9-10-14-11-12-15(17(19)20)13-16(14)18/h11-13H,2-10H2,1H3,(H,19,20) |
InChI-Schlüssel |
BXEKFNORSALBOC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC1=C(C=C(C=C1)C(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




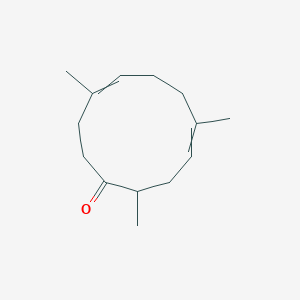
![N,N-Diphenyl-4-[2-(pyren-1-YL)ethenyl]aniline](/img/structure/B14277066.png)
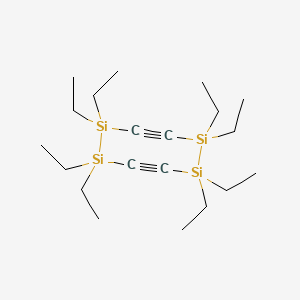
![1-Azido-4-[(4-azido-3,3-dinitrobutoxy)methoxy]-2,2-dinitrobutane](/img/structure/B14277076.png)
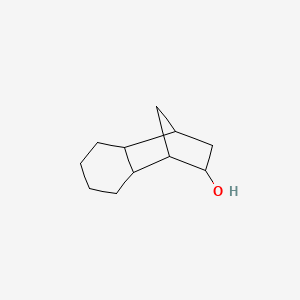
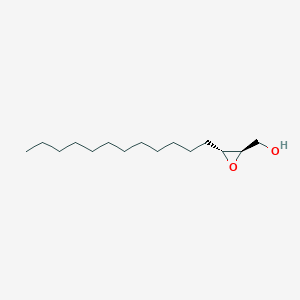



![3-(Naphthalen-2-yl)-N-[3-(naphthalen-2-yl)propyl]propan-1-amine](/img/structure/B14277102.png)
